DMT-2'O-MOE-rG(ib) Phosphoramidite is a specialized chemical compound classified as a phosphoramidite, which belongs to the family of amides derived from trivalent phosphorus acid (H₃PO₃). Its full chemical name is (2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-(2-methoxyethoxy)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite. The compound has a molecular weight of approximately 913.99 g/mol and is primarily utilized in the synthesis of oligonucleotides, particularly phosphorothioate oligonucleotides, which are important in various biochemical applications .
DMT-2'O-MOE-rG(ib) Phosphoramidite exhibits significant biological activity due to its role in synthesizing modified oligonucleotides. These modified oligonucleotides can enhance cellular uptake and resistance to nucleases, making them valuable in therapeutic applications such as:
The synthesis of DMT-2'O-MOE-rG(ib) Phosphoramidite typically involves several steps:
DMT-2'O-MOE-rG(ib) Phosphoramidite has a wide range of applications in molecular biology and biochemistry:
Interaction studies involving DMT-2'O-MOE-rG(ib) Phosphoramidite focus on its binding affinity with target nucleic acids. Such studies are essential for understanding how modified oligonucleotides interact with RNA or DNA targets, including:
DMT-2'O-MOE-rG(ib) Phosphoramidite shares similarities with other phosphoramidites used in oligonucleotide synthesis. Here are some comparable compounds:
Compound Name | Unique Features |
---|---|
DMT-N^6-benzoyl-deoxyadenosine | Used for synthesizing adenine-based oligonucleotides; contains a benzoyl protection group. |
DMT-N^6-benzoyl-deoxyguanosine | Similar structure but targets guanine; used in specific guanine-rich sequences. |
DMT-O^6-methyl-deoxycytidine | Focuses on cytosine modifications; enhances stability against degradation. |
DMT-2'O-MOE-rG(ib) Phosphoramidite is unique due to its specific modifications that enhance both the stability and efficacy of synthesized oligonucleotides compared to traditional phosphoramidites. Its ability to incorporate into complex structures while maintaining biological activity sets it apart from other compounds used in similar applications .
The development of phosphoramidite chemistry revolutionized synthetic biology by enabling automated solid-phase oligonucleotide synthesis. Key milestones include:
This chemical framework allows precise control over oligonucleotide sequence and modification patterns through iterative coupling cycles involving:
The DMT-2'O-Methoxyethyl-rG(ib) derivative exemplifies this technological evolution, incorporating both steric protection (DMT) and ribose stabilization (MOE) in a single building block.
2'-ribose modifications significantly enhance oligonucleotide drug properties:
Table 1: Comparative Properties of Common 2'-Modifications
Modification | Nuclease Resistance | Target Affinity (ΔTm/base) | Synthetic Complexity |
---|---|---|---|
2'-O-Methyl | Moderate (10-50x) | +1.5°C | Low |
2'-Fluoro | High (>100x) | +2.3°C | Moderate |
2'-MOE | Very High (>500x) | +2.8°C | High |
The MOE modification combines a methoxyethyl group at the 2'-position, creating three key effects:
In clinical applications, MOE-modified ASOs demonstrate 3-5x longer plasma half-life compared to unmodified counterparts, enabling weekly rather than daily dosing regimens.
The 2'-O-MOE group in DMT-2'O-Methoxyethyl-rG(ib) phosphoramidite provides unique advantages over other modifications:
Structural Features:
Biophysical Impacts:
These properties make DMT-2'O-Methoxyethyl-rG(ib) phosphoramidite particularly valuable for constructing gapmer ASOs, where MOE-modified "wings" flank a central DNA region to balance nuclease resistance and RNase H activity. The isobutyryl (ib) protecting group on guanine further prevents side reactions during synthesis while allowing clean deprotection under standard ammonium hydroxide conditions.
The molecular framework of DMT-2'O-MOE-rG(ib) Phosphoramidite (CAS No. 251647-55-9) consists of four key components:
Table 1: Functional Groups and Their Roles in DMT-2'O-MOE-rG(ib) Phosphoramidite
Functional Group | Role in Oligonucleotide Synthesis |
---|---|
Diisopropylamino | Activates phosphorus for coupling [6] |
2-Cyanoethyl | Protects phosphate during oxidation [7] |
2'-O-Methoxyethyl (MOE) | Enhances nuclease resistance and duplex stability [2] [8] |
Isobutyryl (ib) | Protects guanine amine during synthesis [4] |
5'-O-DMT | Blocks 5'-OH, enables sequential coupling [3] [5] |
The stereochemistry at the phosphorus center is critical, as phosphoramidites exist as a mixture of diastereomers due to the chiral P(III) atom [7]. This chirality influences coupling efficiency but is resolved during oxidation to P(V) in the final oligonucleotide [6].
The 2'-O-MOE modification induces a C3'-endo sugar pucker, favoring an A-form helical geometry when paired with RNA targets [2] [8]. This contrasts with unmodified DNA’s C2'-endo conformation, which adopts a B-form helix. The MOE group’s ethylene glycol chain extends radially from the ribose, creating steric bulk that:
Table 2: Impact of 2'-O-MOE on Ribose Conformation
Parameter | Unmodified Ribose | 2'-O-MOE-Modified Ribose |
---|---|---|
Predominant Sugar Pucker | C2'-endo (DNA-like) | C3'-endo (RNA-like) |
Helical Form | B-DNA | A-RNA |
Duplex Stability (ΔTm) | Baseline | +2–5°C per modification [2] |
Nuclear magnetic resonance (NMR) studies confirm that the 2'-O-MOE group shifts the equilibrium toward C3'-endo by introducing torsional constraints, as observed in 31P and 1H NMR spectra of related phosphoramidites [7].
The DMT and isobutyryl groups serve orthogonal protective functions during solid-phase synthesis:
5'-O-Dimethoxytrityl (DMT):
N2-Isobutyryl (ib):
Comparative Stability of Protecting Groups:
Group | Deprotection Reagent | Stability During Synthesis |
---|---|---|
DMT | Mild acid | Labile |
Isobutyryl | Ammonia | Stable until final cleavage |
This strategy ensures high coupling efficiencies (>99%) and minimal side products, as evidenced by HPLC and 31P NMR purity data [1] [3].
The phosphoramidite approach represents the gold standard for oligonucleotide synthesis, having been utilized in the industry for over 35 years due to its exceptional simplicity and high efficiency [4]. This methodology enables the synthesis of oligonucleotide sequences up to 200 base pairs in length through a highly optimized automated process that operates on the principle of sequential nucleotide addition in the 3' to 5' direction [5] [6].
The fundamental mechanism of phosphoramidite chemistry relies on the activation of trivalent phosphorus derivatives through a two-step process [7] [8]. Initially, the phosphoramidite monomer undergoes protonation at the trivalent phosphorus center, typically facilitated by tetrazole or related activating agents. This protonation step is followed by nucleophilic displacement of the diisopropylamino group by tetrazolide, forming the reactive tetrazolide intermediate that rapidly couples with the 5'-hydroxyl group of the growing oligonucleotide chain [9] [8].
The reaction cycle consists of four critical steps that must be executed with precision to achieve optimal coupling efficiency [5] [10]. The detritylation step removes the 4,4'-dimethoxytrityl protecting group from the 5'-hydroxyl position using mild acidic conditions, typically employing dichloroacetic acid or trichloroacetic acid in dichloromethane [10] [11]. The dimethoxytrityl group is specifically chosen for its stability under basic conditions while remaining readily cleavable under acidic conditions due to the stabilization of the resulting trityl cation by the two methoxy substituents [10] [12].
The coupling reaction represents the core of the phosphoramidite methodology, where the activated phosphoramidite forms a phosphite triester linkage with the previously deprotected 5'-hydroxyl group [5] [10]. The efficiency of this coupling step is paramount, as it directly determines the yield of full-length oligonucleotide product. Modern automated synthesizers typically achieve coupling efficiencies of 98-99% per cycle under optimal conditions [13] [14].
Following the coupling reaction, any unreacted 5'-hydroxyl groups are acetylated during the capping step to prevent the formation of deletion sequences that would complicate product purification [5] [10]. The final oxidation step converts the unstable phosphite triester to the stable phosphate triester using iodine in aqueous pyridine, completing the addition of one nucleotide unit [5] [10].
The incorporation of 2'-O-methoxyethyl modifications into oligonucleotides requires specialized synthesis protocols that accommodate the unique chemical properties of these modified nucleosides [15] [16] [17]. The 2'-O-methoxyethyl group enhances oligonucleotide stability by replacing the nucleophilic 2'-hydroxyl group with a sterically bulky, electronically neutral substituent that impedes nuclease attack while maintaining favorable hybridization properties [16] [17].
Solid-phase synthesis of 2'-O-methoxyethyl-modified oligonucleotides typically employs extended coupling times compared to standard deoxyribonucleoside phosphoramidites due to the increased steric hindrance around the reactive sites [15] [18]. Coupling times of 6 minutes are commonly recommended for 2'-O-methoxyethyl phosphoramidites, representing a significant increase from the 30-second coupling times typical for DNA synthesis [18] [19].
The choice of activating agent plays a crucial role in optimizing coupling efficiency for 2'-O-methoxyethyl phosphoramidites [9] [20]. While 1H-tetrazole remains the most widely used activator, alternative systems such as 4,5-dicyanoimidazole and 5-ethylthio-1H-tetrazole have demonstrated superior performance for sterically demanding substrates [9] [21]. The mechanism of activation involves the formation of a tetrazolide intermediate that must efficiently displace the diisopropylamino group while avoiding competing side reactions [9] [8].
Temperature control during synthesis is particularly critical for 2'-O-methoxyethyl-modified nucleotides, as elevated temperatures can promote depurination and backbone cleavage reactions [22]. Synthesis is typically conducted at ambient temperature, with careful attention to moisture control throughout the process to prevent hydrolysis of the phosphoramidite monomers [14].
The deprotection conditions for 2'-O-methoxyethyl-modified oligonucleotides require careful optimization to achieve complete removal of protecting groups while minimizing base modification [23] [24]. Standard deprotection employs concentrated ammonium hydroxide at elevated temperatures, but the presence of 2'-O-methoxyethyl groups may necessitate modified conditions to prevent unwanted methylation reactions [23] [24].
The introduction of the 2'-O-methoxyethyl group represents one of the most challenging aspects of modified nucleoside synthesis, requiring precise control of reaction conditions to achieve high regioselectivity and yield [25] [26]. The synthesis typically begins with the selective protection of the 3',5'-hydroxyl groups using an appropriate protecting group strategy that leaves the 2'-hydroxyl available for modification [25] [27].
The alkylation reaction that introduces the methoxyethyl group must be conducted under carefully controlled conditions to prevent competing reactions at other nucleophilic sites [25] [26]. Common alkylating agents include methoxyethyl bromide or methoxyethyl iodide, with the reaction typically conducted in the presence of a strong base such as sodium hexamethyldisilazide [25]. The reaction proceeds through an SN2 mechanism, requiring careful temperature control and anhydrous conditions to achieve optimal yields [25] [26].
Protecting group selection is crucial for successful 2'-O-methoxyethyl group introduction, as the protecting groups must be stable under the alkylation conditions while remaining readily removable after the modification is complete [25] [26]. Silicon-based protecting groups, such as the methyldi(phenyl)silyl chloride system, have demonstrated excellent regioselectivity for 3',5'-protection while allowing efficient 2'-modification [25].
The stability of the 2'-O-methoxyethyl group under various reaction conditions is a critical consideration throughout the synthesis [28]. The methoxyethyl substituent demonstrates exceptional stability under basic conditions, making it compatible with standard oligonucleotide deprotection protocols [28]. However, the bulky nature of this substituent can influence the conformational preferences of the resulting nucleoside, favoring the C3'-endo sugar pucker that enhances hybridization affinity [29] [28].
Quality control measures for 2'-O-methoxyethyl-modified phosphoramidites must include comprehensive analysis of regioisomeric purity, as the presence of 3'-O-methoxyethyl isomers can significantly impact oligonucleotide properties [30] [31]. High-performance liquid chromatography with appropriate detection methods provides the necessary analytical precision to ensure product quality [2] [3].
The storage and handling of 2'-O-methoxyethyl phosphoramidites require special considerations due to their moisture sensitivity and potential for hydrolytic degradation [2] [3]. Storage at -20°C under anhydrous conditions is typically recommended, with careful attention to preventing exposure to moisture during handling and synthesis operations [2] [3].
Synthesis Parameter | Standard DNA | 2'-O-Methoxyethyl Modified | Optimization Factor |
---|---|---|---|
Coupling Time | 30 seconds | 6 minutes | 12-fold increase |
Coupling Efficiency | 98.5-99.0% | 97.5-98.5% | Requires optimization |
Activator Concentration | 0.45 M | 0.45-0.6 M | Enhanced activation |
Deprotection Time | 30 minutes at 55°C | 2-6 hours at 55°C | Extended conditions |
Storage Temperature | -20°C | -20°C to -80°C | Enhanced stability |
The synthetic methodology for Dimethoxytrityl-2'-O-Methoxyethyl-riboGuanosine(isobutyryl) Phosphoramidite incorporates additional complexity through the presence of the isobutyryl protecting group on the guanine N2 position [26] [31]. This protecting group provides essential protection during the phosphoramidite synthesis while remaining removable under standard deprotection conditions [26] [32]. The isobutyryl group demonstrates superior stability compared to benzoyl protection, making it particularly suitable for extended synthesis protocols [26] [31].
Protecting Group | Position | Stability | Removal Conditions |
---|---|---|---|
Dimethoxytrityl | 5'-OH | Acid labile | 3% TCA/DCM |
Isobutyryl | N2-Guanine | Base labile | NH₄OH, 55°C |
Cyanoethyl | Phosphate | Base labile | NH₄OH, 55°C |
2'-O-Methoxyethyl | 2'-OH | Permanent | Non-removable |